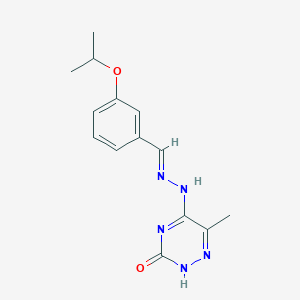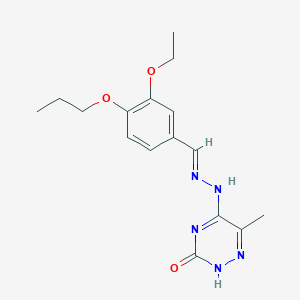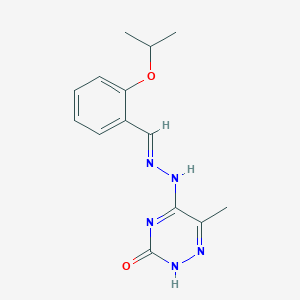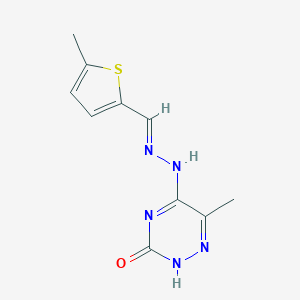
5-amino-4-(1H-benzimidazol-2-yl)-1-(3-methoxypropyl)-2H-pyrrol-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-amino-4-(1H-benzimidazol-2-yl)-1-(3-methoxypropyl)-2H-pyrrol-3-one is a chemical compound that has gained much attention in the scientific community due to its potential applications in various fields. This compound is also known as ABT-199 or Venetoclax and is a small molecule inhibitor that selectively targets B-cell lymphoma 2 (BCL-2) proteins.
Mécanisme D'action
Venetoclax binds to the BH3-binding groove of BCL-2 proteins, thereby inhibiting their anti-apoptotic function. This leads to the activation of the intrinsic apoptotic pathway, resulting in the death of cancer cells.
Biochemical and Physiological Effects:
Venetoclax has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. It is primarily metabolized by the liver and excreted in the feces. In clinical trials, Venetoclax has been shown to induce high response rates and durable remissions in patients with CLL, AML, and MM.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Venetoclax is its high selectivity for BCL-2 proteins, which minimizes off-target effects. However, one of the limitations of Venetoclax is its potential to cause tumor lysis syndrome (TLS), which is a life-threatening complication that can occur when large numbers of cancer cells are killed rapidly.
Orientations Futures
There are several future directions for the research and development of Venetoclax. One potential area of focus is the identification of biomarkers that can predict response to Venetoclax in different types of cancer. Another area of interest is the combination of Venetoclax with other targeted therapies or chemotherapy agents to improve treatment outcomes. Additionally, there is a need for further studies to investigate the potential of Venetoclax in the treatment of other types of cancer beyond CLL, AML, and MM.
Méthodes De Synthèse
The synthesis of Venetoclax involves a multi-step process starting from commercially available starting materials. The first step involves the preparation of 4-(1H-benzimidazol-2-yl)-2H-pyrrol-3-one by reacting 2-aminobenzimidazole with ethyl acetoacetate. This is followed by the reaction of the resulting compound with 3-methoxypropylamine to obtain 4-(1H-benzimidazol-2-yl)-1-(3-methoxypropyl)-2H-pyrrol-3-one. Finally, the amino group of this compound is protected with a tert-butyloxycarbonyl (BOC) group, which is subsequently removed to obtain Venetoclax.
Applications De Recherche Scientifique
Venetoclax has been extensively studied for its potential applications in the treatment of various types of cancer, including chronic lymphocytic leukemia (CLL), acute myeloid leukemia (AML), and multiple myeloma (MM). It has been shown to induce apoptosis in cancer cells by selectively targeting BCL-2 proteins, which play a key role in the survival of cancer cells.
Propriétés
Nom du produit |
5-amino-4-(1H-benzimidazol-2-yl)-1-(3-methoxypropyl)-2H-pyrrol-3-one |
|---|---|
Formule moléculaire |
C15H18N4O2 |
Poids moléculaire |
286.33 g/mol |
Nom IUPAC |
5-amino-4-(1H-benzimidazol-2-yl)-1-(3-methoxypropyl)-2H-pyrrol-3-one |
InChI |
InChI=1S/C15H18N4O2/c1-21-8-4-7-19-9-12(20)13(14(19)16)15-17-10-5-2-3-6-11(10)18-15/h2-3,5-6H,4,7-9,16H2,1H3,(H,17,18) |
Clé InChI |
UXBITOVABLVONO-UHFFFAOYSA-N |
SMILES isomérique |
COCCCN1CC(=O)C(=C1N)C2=NC3=CC=CC=C3N2 |
SMILES |
COCCCN1CC(=O)C(=C1N)C2=NC3=CC=CC=C3N2 |
SMILES canonique |
COCCCN1CC(=O)C(=C1N)C2=NC3=CC=CC=C3N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-amino-N-(4-methoxyphenyl)-6-methyl-4-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B254312.png)



![6-methyl-5-[(2E)-2-[[4-(2-phenylethoxy)phenyl]methylidene]hydrazinyl]-2H-1,2,4-triazin-3-one](/img/structure/B254326.png)

![Methyl 4-methyl-2-[2-(4-nitrobenzylidene)hydrazino]-1,3-thiazole-5-carboxylate](/img/structure/B254329.png)
![Ethyl ({[5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-2-methylphenyl]sulfonyl}amino)acetate](/img/structure/B254330.png)


![ethyl 3-({3-[(4-chloro-1-cyclohexyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)amino]benzoyl}amino)benzoate](/img/structure/B254333.png)
![4-[(4-chloro-1-cyclohexyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)amino]-N-(4-methoxyphenyl)benzamide](/img/structure/B254336.png)
![4-[(1-benzyl-4-chloro-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)amino]-N-(2-hydroxyphenyl)benzamide](/img/structure/B254337.png)
![4-[(1-benzyl-4-chloro-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)amino]-N-cyclohexyl-N-methylbenzamide](/img/structure/B254338.png)